molecular formula C8H9NO2 B1220185 N-Hydroxy-N-phenylacetamide CAS No. 1795-83-1

N-Hydroxy-N-phenylacetamide

Cat. No.: B1220185
CAS No.: 1795-83-1
M. Wt: 151.16 g/mol
InChI Key: GMJUGPZVHVVVCG-UHFFFAOYSA-N
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Description

N-Hydroxy-N-phenylacetamide, also known as N-Phenylacetohydroxamic acid, is an organic compound with the molecular formula C8H9NO2. It is a derivative of acetamide where the nitrogen atom is substituted with a phenyl group and a hydroxyl group.

Mechanism of Action

Target of Action

N-Hydroxy-N-phenylacetamide (PAA) and its derivatives primarily target metal surfaces , particularly copper (Cu) . The compound’s role is to act as a corrosion inhibitor , protecting the metal surface from damage in aggressive environments .

Mode of Action

The mode of action of this compound involves the formation of a film or passive layer on the metal surface . This layer reduces direct contact between the copper surface and corrosive media . The compound’s effectiveness in combating metal corrosion is due to the high affinity of its polar groups with metal surfaces .

Biochemical Pathways

It’s known that the compound’s n-o containing functional groups play a significant role in the production of secondary metabolites . These groups are often found in secondary metabolites and provide access to versatile families of compounds containing the N-O motif .

Pharmacokinetics

The compound’s interaction with metal surfaces suggests that it may have unique adsorption properties .

Result of Action

The primary result of this compound’s action is the inhibition of corrosion on copper surfaces . By forming a protective layer, the compound prevents direct contact between the copper surface and corrosive media, thereby reducing the degree of corrosion .

Action Environment

The action of this compound is influenced by the environment in which it is applied. In aggressive environments containing chloride ions, sulfates, nitrates, and the like, copper can be damaged to varying degrees by corrosion . The presence of this compound can help protect the copper against such corrosion .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hydroxy-N-phenylacetamide can be synthesized through several methods. One common approach involves the reaction of phenylhydroxylamine with acetic anhydride. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product after purification .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. Solvent-free methods or the use of green solvents are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Hydroxy-N-phenylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving metalloproteases.

    Industry: It is used in the development of corrosion inhibitors for metals, particularly copper.

Comparison with Similar Compounds

  • N-Phenylacetamide
  • N-(4-Hydroxyphenyl)acetamide
  • N-(4-Methoxyphenyl)acetamide
  • N-(4-Bromophenyl)acetamide

Comparison: N-Hydroxy-N-phenylacetamide is unique due to the presence of the hydroxamic acid moiety, which imparts distinct chemical and biological properties. Unlike its analogs, which may lack the hydroxyl group, this compound can form strong chelates with metal ions, making it a potent inhibitor of metalloproteases. This property is not as pronounced in its analogs, which may have different functional groups and, consequently, different reactivity and applications .

Properties

IUPAC Name

N-hydroxy-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJUGPZVHVVVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00901760
Record name N-Phenylglycolhydroxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00901760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1795-83-1
Record name N-Phenylglycolhydroxamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phenylglycolhydroxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00901760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-hydroxy-N-phenylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-HYDROXYACETANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z8ES4C82C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N-Hydroxy-N-phenylacetamide interact with laccase and impact the enzymatic hydrolysis of softwood?

A: this compound acts as a mediator for the enzyme laccase. [] Laccase oxidizes this compound, which then interacts with lignin within the softwood. This interaction leads to lignin modification and partial removal, making the cellulose within the wood more accessible to cellulase enzymes. Ultimately, this increased accessibility boosts the yield of sugars produced during enzymatic hydrolysis. []

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